

A Comprehensive Spectroscopic and Methodological Guide to Phainanoid A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phainanoid A**

Cat. No.: **B12418857**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Phainanoid A**, a potent immunosuppressive triterpenoid. The information presented herein is crucial for researchers involved in natural product synthesis, characterization, and drug discovery. All data is sourced from the seminal work published in the Journal of the American Chemical Society on the isolation and characterization of Phainanoids A-F.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Spectroscopic Data of Phainanoid A

The structural elucidation of **Phainanoid A** was accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for **Phainanoid A** (CDCl₃, 600 MHz)

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.55	m	
1 β	1.45	m	
2 α	1.70	m	
2 β	1.60	m	
3	4.52	dd	11.4, 4.8
5	1.88	m	
6 α	2.01	m	
6 β	1.92	m	
7 α	2.15	m	
7 β	2.05	m	
11	5.45	br s	
12 α	2.20	m	
12 β	2.10	m	
15	5.98	s	
16	6.87	s	
18	0.85	s	
19	1.05	s	
21	4.01	q	6.6
22	1.20	d	6.6
26	1.15	s	
27	1.12	s	
28	0.95	s	
29	0.90	s	

30	0.88	s	
2'	7.25	d	8.4
3'	6.90	d	8.4
5'	6.85	s	
OMe	3.80	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Phainanoid A** (CDCl_3 , 150 MHz)

Position	δ C (ppm)	Position	δ C (ppm)
1	38.5	16	128.0
2	27.5	17	50.5
3	78.5	18	16.0
4	39.0	19	16.5
5	55.5	20	36.0
6	21.0	21	68.0
7	34.0	22	15.5
8	40.0	23	28.0
9	50.0	24	21.5
10	37.0	25	31.5
11	118.0	26	24.0
12	39.5	27	24.5
13	43.5	28	28.5
14	51.0	29	33.0
15	125.0	30	17.0
1'	158.0	4'	115.0
2'	130.0	5'	112.0
3'	110.0	6'	145.0
7'	144.0	OMe	55.0

Table 3: HRMS and IR Spectroscopic Data for **Phainanoid A**

Spectroscopic Technique	Data
HRMS (ESI-TOF)	m/z [M+Na] ⁺ Calcd for C ₄₃ H ₅₄ O ₁₀ Na: 753.3615, Found: 753.3618
IR (KBr)	ν_{max} (cm ⁻¹): 3448, 2924, 1778, 1695, 1610, 1495, 1265, 1070

Experimental Protocols

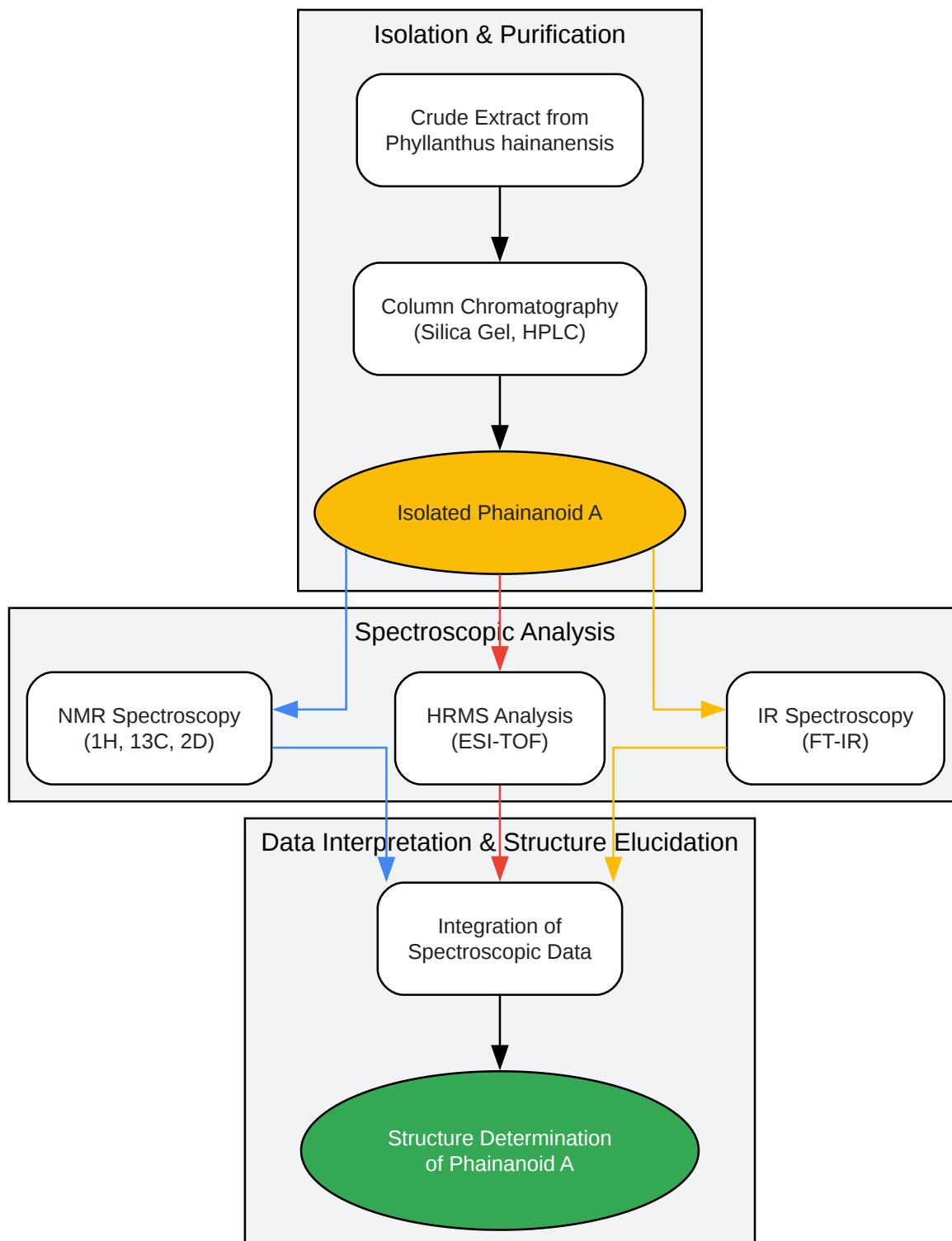
The following section details the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker DRX-600 spectrometer.
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CHCl₃: δ H 7.26; CDCl₃: δ C 77.16).
- Data Acquisition:
 - ¹H NMR spectra were acquired at 600 MHz.
 - ¹³C NMR spectra were acquired at 150 MHz.
 - Standard pulse sequences were utilized for COSY, HSQC, HMBC, and ROESY experiments to establish connectivities and relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: HRMS data were obtained using an Agilent G6230A TOF mass spectrometer with an electrospray ionization (ESI) source.
- Method: The analysis was performed in positive ion mode.


- Data Analysis: The molecular formula was determined by analyzing the mass-to-charge ratio (m/z) of the sodiated molecule $[M+Na]^+$.

Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer.
- Sample Preparation: Samples were prepared as potassium bromide (KBr) pellets.
- Data Acquisition: Spectra were recorded in the frequency range of 4000 to 400 cm^{-1} . The absorption bands (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of **Phainanoid A**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic characterization of **Phainanoid A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Phainanoids A-F, a new class of potent immunosuppressive triterpenoids with an unprecedented carbon skeleton from *Phyllanthus hainanensis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Methodological Guide to Phainanoid A]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12418857#spectroscopic-data-of-phainanoid-a-nmr-hrms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com